3-Amino-4-methyl-5-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-4-methyl-5-nitrobenzoic acid-related compounds typically involves multi-step organic reactions. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a compound with a closely related structure, can be achieved through a simple Fischer esterification reaction. This process demonstrates the compound's synthesis as a one-pot reaction, utilizing liquid–liquid extraction for purification and characterized by NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, reveals complex hydrogen bonding patterns, including N-H...N, N-H...O, and C-H...O interactions. These interactions contribute to the formation of hydrogen-bonded chains and sheets, indicative of the compound's ability to participate in solid-state assembly and potentially influence its physical properties (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-4-methyl-5-nitrobenzoic acid and its derivatives often include nitration, reduction, and esterification steps, reflecting the compound's reactivity towards various functional group transformations. These reactions are fundamental in modifying the compound's structure for specific applications, such as in the synthesis of pharmaceutical intermediates (Xiao, 2007).
Physical Properties Analysis
The crystal structure and physical properties of related nitrobenzoic acid derivatives have been extensively studied. For instance, the crystal structure of 5-amino-2-nitrobenzoic acid demonstrates the importance of intermolecular hydrogen bonds in dictating the compound's solid-state arrangement. Such studies provide insights into the compound's melting point, solubility, and other physical characteristics critical for its handling and application (Mrozek & Głowiak, 2004).
Scientific Research Applications
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Scientific Field: Cell Analysis and Gene Therapy
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Scientific Field: Cell Culture and Chromatography
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Scientific Field: Genomics and Industrial Testing
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Scientific Field: Herbicide and Pesticide Analysis
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Scientific Field: Organic Synthesis
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Scientific Field: Safety and Protection
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Scientific Field: Chemical Detection
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Scientific Field: Organic Chemistry
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Scientific Field: Enzyme Activation
Safety And Hazards
Future Directions
The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction designed as an experiment for use in an introductory organic chemistry course . This compound has been extensively used as a starting material for different mechanistic approaches in drug discovery .
properties
IUPAC Name |
3-amino-4-methyl-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZXZCIDEFEXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332592 | |
Record name | 3-amino-4-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methyl-5-nitrobenzoic acid | |
CAS RN |
54591-62-7 | |
Record name | 3-amino-4-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-methyl-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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